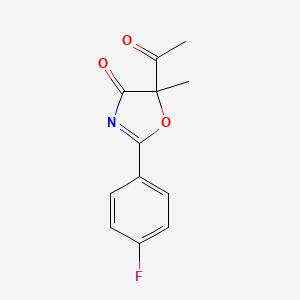![molecular formula C10H6N2S4 B12897191 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- CAS No. 125113-35-1](/img/structure/B12897191.png)
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene: is a heterocyclic compound with a unique structure that includes two fused dithiolo rings and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with sulfur sources to form the dithiolo rings. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
Chemistry: In chemistry, 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential as a bioactive molecule. Studies have explored its use as an inhibitor of specific enzymes and its potential therapeutic effects in treating diseases.
Industry: In industry, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
作用机制
The mechanism by which 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In materials science, its electronic properties are attributed to the conjugated system of the dithiolo and pyrrole rings, which facilitate charge transport.
相似化合物的比较
5H-1,3-Dithiolo[4,5-c]pyrrole: A related compound with a similar structure but lacking the bi-dithiolo configuration.
Tetrathiafulvalene: Another sulfur-containing heterocycle with applications in organic electronics.
Uniqueness: 5H,5’H-2,2’-bi[1,3]dithiolo[4,5-c]pyrrolylidene is unique due to its fused ring system, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
属性
CAS 编号 |
125113-35-1 |
|---|---|
分子式 |
C10H6N2S4 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
2-(5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C10H6N2S4/c1-5-6(2-11-1)14-9(13-5)10-15-7-3-12-4-8(7)16-10/h1-4,11-12H |
InChI 键 |
LORPDCNBXJCIRM-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN1)SC(=C3SC4=CNC=C4S3)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
![[1,3]Oxathiolo[4,5-d]pyrimidine](/img/structure/B12897130.png)


![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)

![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)


![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)
